

Technical Guide: Using 4-Methylmorpholine-3-carbohydrazide in Organic Synthesis

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Compound of Interest

Compound Name: 4-Methylmorpholine-3-carbohydrazide

Cat. No.: B13874752

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Introduction & Reagent Profile

4-Methylmorpholine-3-carbohydrazide (CAS: 1387638-80-3) is a versatile heterocyclic building block used primarily in the synthesis of bioactive scaffolds. Its structure combines a morpholine ring—a privileged pharmacophore known for improving solubility and metabolic stability—with a reactive hydrazide handle.

This reagent serves as a critical "divergent node" in synthesis, allowing access to 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones, all of which are motifs frequently found in antimicrobial, anti-inflammatory, and anticancer agents.

Chemical Identity

Property	Detail
Chemical Name	4-Methylmorpholine-3-carbohydrazide
CAS Number	1387638-80-3
Molecular Formula	C ₆ H ₁₃ N ₃ O ₂
Molecular Weight	159.19 g/mol
Structure	Morpholine ring, -methylated at position 4, carbohydrazide group at position 3. [1] [2] [3] [4] [5] [6] [7] [8] [9] [10] [11]
Physical State	Typically a white to off-white crystalline solid. [8]
Solubility	Soluble in MeOH, EtOH, DMSO, DMF; moderately soluble in water.

Synthesis of the Reagent

Note: If the reagent is not purchased commercially, it is readily synthesized from the corresponding ester.

Protocol A: Hydrazinolysis of Ethyl 4-Methylmorpholine-3-carboxylate

This is the standard industrial method for generating the hydrazide.

Reagents:

- Ethyl 4-methylmorpholine-3-carboxylate (1.0 equiv)
- Hydrazine hydrate (80% or 99%, 3.0–5.0 equiv)
- Absolute Ethanol (Solvent)[\[9\]](#)

Procedure:

- **Dissolution:** Dissolve 10 mmol of ethyl 4-methylmorpholine-3-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.
- **Addition:** Add 30–50 mmol (excess) of hydrazine hydrate dropwise at room temperature.
 - **Expert Insight:** The excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (diacylhydrazine).
- **Reflux:** Heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1) for the disappearance of the ester spot.
- **Isolation:**
 - Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
 - **Caution:** Hydrazine is toxic; use a bleach trap for the rotary evaporator exhaust.
 - The residue will often solidify upon cooling or trituration with cold diethyl ether or hexane.
- **Purification:** Recrystallize from ethanol/ether if necessary.
- **Yield:** Typically 80–90%.^[10]

Core Application Workflows

The utility of **4-methylmorpholine-3-carbohydrazide** lies in its ability to undergo cyclization and condensation. Below are the three primary workflows.

Workflow 1: Synthesis of Acylhydrazones (Schiff Bases)

Application: Generating diverse libraries for biological screening.

Mechanism: Nucleophilic attack of the terminal amino group of the hydrazide onto an aldehyde carbonyl, followed by dehydration.

Protocol:

- Setup: In a 50 mL flask, suspend **4-methylmorpholine-3-carbohydrazide** (1.0 mmol) in Ethanol (10 mL).
- Reaction: Add the appropriate aromatic aldehyde (1.0 mmol) and a catalytic amount of Glacial Acetic Acid (2–3 drops).
- Condition: Reflux for 2–4 hours.
- Workup: Cool the mixture to room temperature. The hydrazone product usually precipitates. Filter, wash with cold ethanol, and dry.
- Data: Yields are typically 85–95%.

Workflow 2: Cyclization to 1,3,4-Oxadiazoles

Application: Bioisosteres for esters/amides in drug design.

Method A: Oxidative Cyclization (I_2/K_2CO_3) Best for: Mild conditions, avoiding harsh acidic reagents.

- Precursor: Start with the acylhydrazone obtained in Workflow 1.
- Reaction: Dissolve the hydrazone (1.0 mmol) in Dichloromethane (DCM) or DMSO. Add Potassium Carbonate (3.0 equiv) and Iodine (1.1 equiv).
- Condition: Stir at room temperature until the iodine color fades (approx. 12–24 h).
- Workup: Wash with aqueous sodium thiosulfate (to remove excess iodine), extract with DCM, dry over Na_2SO_4 , and concentrate.

Method B: Dehydrative Cyclization ($POCl_3$) Best for: Robust substrates, high yields.

- Reaction: Mix **4-methylmorpholine-3-carbohydrazide** (1.0 mmol) with a carboxylic acid (1.0 mmol) in Phosphorus Oxychloride ($POCl_3$, 5 mL).
- Condition: Reflux for 4–6 hours.

- Workup: Pour the cooled reaction mixture onto crushed ice (Caution: Exothermic hydrolysis of POCl_3). Neutralize with NaHCO_3 solution. Extract the precipitate or organic layer.

Workflow 3: Synthesis of 1,2,4-Triazoles (Mannich Reaction)

Application: Antifungal and antimicrobial scaffold synthesis.

Protocol:

- Reagents: **4-Methylmorpholine-3-carbohydrazide** (1.0 mmol), Carbon Disulfide (CS_2), Potassium Hydroxide (KOH).
- Formation of Potassium Salt: React hydrazide with CS_2/KOH in ethanol to form the potassium dithiocarbazinate salt.
- Cyclization: Reflux with excess hydrazine hydrate to yield the 4-amino-5-mercapto-1,2,4-triazole derivative.
- Mannich Derivatization: React the triazole with Formaldehyde and a secondary amine (e.g., piperazine, morpholine) to generate N-Mannich bases.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways starting from the **4-methylmorpholine-3-carbohydrazide** core.

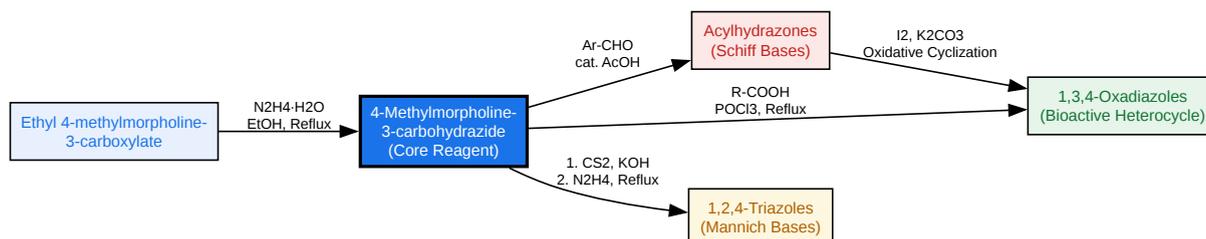


Figure 1: Divergent synthesis pathways from 4-Methylmorpholine-3-carbohydrazide.

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Figure 1: Divergent synthesis pathways from **4-Methylmorpholine-3-carbohydrazide**.

Comparative Data & Optimization

Reaction Type	Reagent System	Typical Yield	Key Advantage	Limitation
Hydrazinolysis	N ₂ H ₄ ·H ₂ O / EtOH	85–95%	Simple workup, high purity	Hydrazine toxicity
Schiff Base	Ar-CHO / AcOH	90–98%	Rapid, often quantitative	Reversible in aqueous acid
Oxadiazole (Method A)	I ₂ / K ₂ CO ₃	70–85%	Mild, metal-free	Requires iodine removal step
Oxadiazole (Method B)	POCl ₃	60–80%	One-pot from acid	Harsh acidic conditions

Expert Tips for Optimization

- Solvent Choice: While Ethanol is standard, n-Butanol can be used for the hydrazinolysis step if the reaction is sluggish; the higher boiling point (117 °C) accelerates the conversion.
- Purification: Morpholine derivatives can be hygroscopic. Store the hydrazide in a desiccator. If the product is an oil, convert it to the hydrochloride salt (HCl/Ether) for easier handling and characterization.
- Monitoring: The hydrazide group is distinct on NMR (broad singlet for -NH₂ around 4.0–5.0 ppm and -NH- around 9.0 ppm). Disappearance of the ester ethoxy signals (quartet ~4.1 ppm, triplet ~1.2 ppm) confirms reaction completion.

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